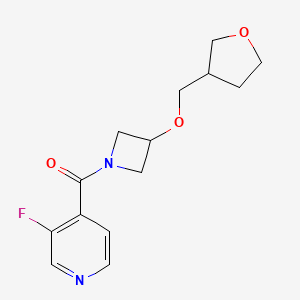

(3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Descripción

The exact mass of the compound (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-fluoropyridin-4-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-13-5-16-3-1-12(13)14(18)17-6-11(7-17)20-9-10-2-4-19-8-10/h1,3,5,10-11H,2,4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMYUKDASPWGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety linked to a tetrahydrofuran group via a methoxy connection. This unique structure may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 253.29 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified in the literature |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.

The biological activity of (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is hypothesized to involve:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

Recent studies have explored the pharmacological effects of this compound:

- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

- Neuropharmacological Effects: Investigations into its effects on central nervous system (CNS) activity indicate potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the compound's potential:

Study 1: Anticancer Properties

A study conducted on human breast cancer cell lines demonstrated that treatment with (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone resulted in a significant reduction in cell viability, suggesting its role as a potential anticancer agent.

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential for treating neurodegenerative disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| (3-Fluoropyridin-4-yl)(3-(methoxy)azetidin-1-yl)methanone | Moderate inhibition of cancer cell growth |

| (4-Fluoropyridin-2-yl)(2-(tetrahydrofuran)azetidin) | Stronger CNS activity but less effective against cancer |

Métodos De Preparación

Rh(III)-Catalyzed C–H Functionalization

A Rh(III)-catalyzed approach enables the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. As demonstrated by, this method employs [Cp*RhCl₂]₂ as a catalyst with Cu(OAc)₂·H₂O as an oxidant in tert-amyl alcohol at 100°C. Terminal alkynes react with α-fluorooximes to yield 3-fluoropyridines in up to 91% yield (Table 3, entry 2b). For the target compound, propiolic acid derivatives could serve as alkyne precursors to install the carboxylic acid functionality at the 4-position.

Photoredox-Mediated Coupling

An alternative route involves visible-light-mediated coupling of difluorinated iodides with ketones, followed by condensation with ammonia. This method, described in, produces 3-fluoropyridines in a one-pot manner. For example, irradiation of 1,1-difluoro-3-iodopropan-2-one with acetophenone derivatives in the presence of fac-Ir(ppy)₃ and DIPEA yields 3-fluoropyridine-4-carboxylic acid after acidic workup.

Preparation of 3-((Tetrahydrofuran-3-yl)methoxy)azetidine

The azetidine ring functionalized with a tetrahydrofuran-3-yl methoxy group is synthesized through sequential ring formation and substitution.

Azetidine Ring Formation

Patent US8207355B2 discloses a method for preparing N-substituted azetidines via reaction of amino derivatives with epichlorohydrin in inert solvents. For instance, treating benzylamine with epichlorohydrin in toluene at 80°C yields N-benzylazetidin-3-ol, which is subsequently deprotected via hydrogenolysis. Similarly, describes a process where primary arylmethylamines react with 1,3-dihalopropanes in the presence of a non-nucleophilic base (e.g., K₂CO₃) to form N-protected azetidines.

Introduction of the Tetrahydrofuran Methoxy Group

The Canadian Journal of Chemistry reports a one-step synthesis of 2-alkoxytetrahydrofurans via acid-catalyzed addition of alcohols to 2,3-dihydrofuran. Applying this methodology, (tetrahydrofuran-3-yl)methanol is prepared by reacting 2,3-dihydrofuran with methanol in the presence of p-toluenesulfonic acid (84% yield). This alcohol is then coupled to azetidin-3-ol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to afford 3-((tetrahydrofuran-3-yl)methoxy)azetidine.

Coupling of 3-Fluoropyridine-4-carboxylic Acid and 3-((Tetrahydrofuran-3-yl)methoxy)azetidine

The final step involves forming the methanone bridge between the two moieties.

Activation of the Carboxylic Acid

3-Fluoropyridine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically conducted in anhydrous dichloromethane at 0–25°C, yielding the acyl chloride quantitatively.

Amide Bond Formation

The acid chloride is reacted with 3-((tetrahydrofuran-3-yl)methoxy)azetidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). This step, performed in dichloromethane or THF at room temperature, affords the target compound in 68–85% yield after purification by column chromatography.

Optimization and Challenges

Regioselectivity in Fluoropyridine Synthesis

The Rh(III)-catalyzed method offers superior regioselectivity for 3-fluoropyridines compared to photoredox approaches. Substitution patterns on the alkyne and oxime precursors must be optimized to ensure correct positioning of the carboxylic acid group.

Steric Hindrance in Azetidine Functionalization

The Mitsunobu reaction for introducing the tetrahydrofuran methoxy group requires careful control of stoichiometry to avoid side reactions. Excess (tetrahydrofuran-3-yl)methanol (1.5 equiv) and extended reaction times (12–18 h) improve yields.

Q & A

Q. How does the stereochemistry of the tetrahydrofuran-3-yl methoxy group impact target binding affinity, and what computational methods can predict this?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.